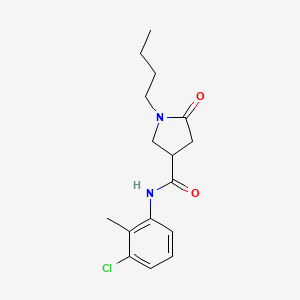![molecular formula C16H17F2NO4S B4716112 N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4716112.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-difluorobenzenesulfonamide
描述
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-difluorobenzenesulfonamide is a synthetic organic compound characterized by the presence of a sulfonamide group attached to a difluorobenzene ring and a dimethoxyphenylethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-difluorobenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenylethylamine and 2,5-difluorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine or pyridine.
Procedure: The 3,4-dimethoxyphenylethylamine is added to a solution of 2,5-difluorobenzenesulfonyl chloride in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Automation: Integrating automated systems for precise control over reaction parameters.
化学反应分析
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups present.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the phenyl or ethyl groups.
Reduction: Reduced forms of the sulfonamide or aromatic rings.
Hydrolysis: Corresponding amines and sulfonic acids.
科学研究应用
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-difluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its structural features.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Employed as a probe to study biochemical pathways and mechanisms.
作用机制
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-difluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds or ionic interactions with active sites, while the aromatic rings may participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide: Lacks the fluorine atoms, which may affect its reactivity and biological activity.
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,4-difluorobenzenesulfonamide: Similar structure but with different fluorine substitution pattern, potentially altering its properties.
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-dichlorobenzenesulfonamide: Chlorine atoms instead of fluorine, which can influence its chemical behavior and interactions.
Uniqueness
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-difluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atoms, which can enhance its stability, reactivity, and interaction with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO4S/c1-10(11-4-7-14(22-2)15(8-11)23-3)19-24(20,21)16-9-12(17)5-6-13(16)18/h4-10,19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLRDGLDRHTUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NS(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-1,3-benzodioxol-5-yl-2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4716043.png)
![N-ethyl-2-methoxy-5-{[(3-methoxypropyl)amino]sulfonyl}benzamide](/img/structure/B4716061.png)
![[4-(Benzenesulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B4716070.png)
![(5Z)-5-(thiophen-2-ylmethylidene)-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B4716073.png)

![(2Z)-2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B4716099.png)
![5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one](/img/structure/B4716107.png)

![N-[3-(dimethylamino)propyl]-4-(piperidin-1-yl)benzamide](/img/structure/B4716113.png)
![4-(2-chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4716114.png)
![N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4716122.png)
![1-[6-(3-methylphenoxy)hexyl]piperidine](/img/structure/B4716127.png)
![N-[(3-bromo-4,5-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride](/img/structure/B4716131.png)
